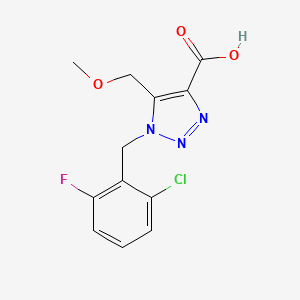
1-(4-Methoxy-2-nitrophenyl)-1H-1,2,3,4-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxy-2-nitrophenyl)-1H-1,2,3,4-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in medicinal chemistry, material science, and as bioisosteres for carboxylic acids. The compound this compound is characterized by the presence of a methoxy group at the 4-position and a nitro group at the 2-position on the phenyl ring, which is further attached to a tetrazole ring.
Méthodes De Préparation
The synthesis of 1-(4-Methoxy-2-nitrophenyl)-1H-1,2,3,4-tetrazole typically involves the reaction of 4-methoxy-2-nitroaniline with sodium azide in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes cycloaddition with sodium azide to form the tetrazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as zinc salts or iodine .
Industrial production methods for tetrazoles, including this compound, often employ microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to accelerate the cycloaddition reaction between nitriles and sodium azide .
Analyse Des Réactions Chimiques
1-(4-Methoxy-2-nitrophenyl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition: The tetrazole ring can participate in [3+2] cycloaddition reactions with alkynes to form triazoles
Common reagents used in these reactions include sodium azide, hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Methoxy-2-nitrophenyl)-1H-1,2,3,4-tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.
Medicine: Tetrazole derivatives are explored for their potential as pharmaceutical agents, particularly as bioisosteres for carboxylic acids in drug design.
Industry: The compound is used in the development of energetic materials and as a ligand in coordination chemistry
Mécanisme D'action
The mechanism of action of 1-(4-Methoxy-2-nitrophenyl)-1H-1,2,3,4-tetrazole and its derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. For example, tetrazole derivatives can inhibit enzymes like cytochrome P450 by binding to the active site and blocking substrate access. The tetrazole ring’s electron-donating and electron-withdrawing properties contribute to its ability to interact with various biological targets .
Comparaison Avec Des Composés Similaires
1-(4-Methoxy-2-nitrophenyl)-1H-1,2,3,4-tetrazole can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)tetrazole: Lacks the nitro group, which may result in different reactivity and biological activity.
1-(2-Nitrophenyl)tetrazole: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.
1-(4-Methoxy-2-nitrophenyl)triazole: Contains a triazole ring instead of a tetrazole ring, leading to different chemical and biological properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Propriétés
IUPAC Name |
1-(4-methoxy-2-nitrophenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O3/c1-16-6-2-3-7(8(4-6)13(14)15)12-5-9-10-11-12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEXZIMNZDHPLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C=NN=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-3,4-dimethoxybenzamide](/img/structure/B2782053.png)





![N-(1-cyano-1-cyclopropylethyl)-2-[(2,6-dimethyl-3-nitrophenyl)amino]acetamide](/img/structure/B2782062.png)
![8-(3-hydroxypropyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2782064.png)
![ethyl 2-(3,4,9-trimethyl-7-(2-methylallyl)-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2782065.png)
![1-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)ethanone](/img/structure/B2782066.png)
![2-Chloro-N-[(1-ethyl-2-oxopyridin-3-yl)methyl]acetamide](/img/structure/B2782067.png)

